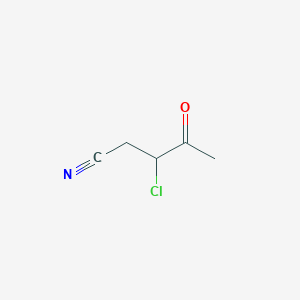

3-Chloro-4-oxopentanenitrile

描述

Structure

3D Structure

属性

CAS 编号 |

79707-09-8 |

|---|---|

分子式 |

C5H6ClNO |

分子量 |

131.56 g/mol |

IUPAC 名称 |

3-chloro-4-oxopentanenitrile |

InChI |

InChI=1S/C5H6ClNO/c1-4(8)5(6)2-3-7/h5H,2H2,1H3 |

InChI 键 |

BARSEKTZFIILTJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(CC#N)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Chloro 4 Oxopentanenitrile and Its Analogs

Direct Synthesis Strategies for 3-Chloro-4-oxopentanenitrile

Direct synthetic routes to this compound would involve the introduction of the chloro and oxo functionalities in the final steps of the synthesis.

Halogenation of β-Oxopentanenitrile Precursors

A plausible direct approach to this compound involves the selective halogenation of a suitable β-oxopentanenitrile precursor. This strategy relies on the controlled introduction of a chlorine atom at the α-position of the ketone. The reactivity of the α-carbon makes it susceptible to electrophilic attack by halogenating agents.

Common halogenating agents that could be employed for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions would be critical to ensure regioselectivity and avoid over-halogenation or side reactions.

Table 1: Potential Halogenation Reactions for β-Oxopentanenitrile

| Precursor | Halogenating Agent | Potential Product |

| 4-Oxopentanenitrile (B1606563) | Sulfuryl chloride (SO₂Cl₂) | This compound |

| 4-Oxopentanenitrile | N-Chlorosuccinimide (NCS) | This compound |

Nucleophilic Addition and Substitution Approaches

Nucleophilic addition and substitution reactions represent another direct pathway to this compound. These methods involve the reaction of a nucleophile with an electrophilic substrate, leading to the formation of the target molecule. The carbonyl carbon is an excellent electrophile and readily undergoes reactions with various nucleophiles. masterorganicchemistry.comyoutube.com This reaction, often termed "1,2-addition," results in a change in the hybridization of the carbon from sp² to sp³ and a transformation of the geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

One potential route could involve the nucleophilic attack of a cyanide ion on a suitably substituted electrophile. For instance, the reaction of an α-chloro-β-oxo aldehyde or a related derivative with a cyanide source could yield the desired product. The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon and displacing a leaving group or opening an epoxide ring. cognitoedu.org

Indirect Synthetic Pathways Involving this compound Scaffolds

Indirect methods focus on the initial construction of the core β-ketonitrile scaffold, followed by subsequent modifications to introduce the chloro functionality.

Carbon-Carbon Bond Forming Reactions for β-Ketonitrile Construction

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecules from simpler precursors. cognitoedu.org Various reactions that create C-C bonds are utilized to extend the length of a carbon chain. chemrevise.org

Condensation reactions are a powerful tool for the synthesis of β-ketonitriles. The Blaise reaction, for example, utilizes an organozinc compound generated from an α-halo ester and zinc to react with a nitrile, ultimately forming a β-keto ester. youtube.com A similar principle can be applied to the synthesis of β-ketonitriles.

A common approach involves the acylation of a nitrile anion with an ester. nih.gov This reaction is typically driven by a strong base, such as sodium amide, which deprotonates the α-carbon of the nitrile to form a nucleophilic carbanion. nih.gov This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile. nih.gov

Table 2: Examples of Condensation Reactions for β-Ketonitrile Synthesis

| Nitrile | Ester/Acyl Source | Base | Product |

| Acetonitrile | Methyl pivalate | Sodium hydride | 4,4-Dimethyl-3-oxopentanenitrile |

| Propionitrile | Methyl benzoate | Sodium hydride | 2-Methyl-3-oxo-3-phenylpropanenitrile |

| n-Butyronitrile | Methyl pivalate | Sodium hydride | 4,4-Dimethyl-2-ethyl-3-oxopentanenitrile |

Data sourced from a patent on the production of 3-oxonitriles. google.com

Cyanation reactions involve the introduction of a cyanide group onto a molecule and are valuable for creating C-C bonds. wikipedia.org Nitriles are versatile functional groups that can be converted into various other functionalities. wikipedia.orgresearchgate.net

One of the fundamental methods for forming alkyl nitriles is through the Sₙ2-type cyanation of alkyl halides. wikipedia.org A classic example is the reaction of benzyl (B1604629) chloride with sodium cyanide to produce benzyl cyanide. wikipedia.org This approach could be adapted to synthesize precursors for this compound.

Furthermore, the reaction of Grignard reagents with nitriles provides a pathway to ketones. libretexts.orglibretexts.org The Grignard reagent adds to the nitrile to form an intermediate imine anion, which is then hydrolyzed to yield a ketone. libretexts.orglibretexts.org This method could be employed to construct the ketone functionality within the β-ketonitrile framework.

Electrophilic cyanation of boron enolates using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has also been reported as an efficient method for preparing various β-ketonitriles. dntb.gov.ua

Conversion of Substituted Haloketones and Nitriles

The transformation of readily available substituted haloketones and functionalized nitriles represents a key strategy for the synthesis of this compound and its derivatives. These approaches often involve nucleophilic substitution reactions where a cyanide group is introduced into a halogenated ketone framework.

Methodologies from Halogenated Pentanedione Derivatives

The synthesis of this compound can be envisioned through the selective cyanation of a corresponding halogenated pentanedione precursor, such as 3-chloro-2,4-pentanedione. This transformation typically involves the reaction of the α-haloketone with a cyanide source. The reactivity of α-haloketones towards nucleophiles makes them suitable substrates for such conversions. wikipedia.orgnih.gov

The general reaction scheme involves the displacement of the halide by a cyanide ion. Common cyanating agents include alkali metal cyanides like sodium cyanide or potassium cyanide. wikipedia.org The choice of solvent is crucial to the success of these reactions, with polar aprotic solvents often favored to facilitate the nucleophilic attack.

| Precursor | Cyanating Agent | Solvent | Product |

| 3-Chloro-2,4-pentanedione | Sodium Cyanide | Dimethylformamide (DMF) | 3-Cyano-2,4-pentanedione |

| 3-Bromo-2,4-pentanedione | Potassium Cyanide | Acetonitrile | 3-Cyano-2,4-pentanedione |

Subsequent selective reduction of one of the carbonyl groups in the resulting 3-cyano-2,4-pentanedione could theoretically yield this compound, though this would require careful control of reaction conditions to achieve the desired regioselectivity.

Transformations of Other Functionalized Oxopentanenitriles

An alternative approach involves the modification of other functionalized oxopentanenitriles. For instance, a precursor such as a hydroxy-oxopentanenitrile could be subjected to a chlorination reaction. The selective chlorination of a hydroxyl group in the presence of a ketone and a nitrile functionality would necessitate the use of specific and mild chlorinating agents to avoid side reactions.

Another potential route could involve the addition of a functionalized one-carbon unit to a suitable four-carbon keto-nitrile precursor. While specific examples for the synthesis of this compound via this route are not documented, the general principles of carbon-carbon bond formation in nitrile synthesis are well-established. organic-chemistry.org

Catalytic Systems in the Synthesis of this compound and its Derivatives

The use of catalytic systems can significantly enhance the efficiency, selectivity, and sustainability of chemical transformations. In the context of synthesizing this compound, catalysis can play a role in both the introduction of the nitrile group and the halogenation step.

Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been extensively used for cyanation reactions. wikipedia.orgorganic-chemistry.org These catalysts can facilitate the reaction of aryl or alkyl halides with cyanide sources under milder conditions than traditional methods. For instance, a palladium-catalyzed cyanation of a suitable chloro- or bromo-pentanone precursor could be a viable route.

| Catalyst | Cyanide Source | Substrate Type | Potential Advantage |

| Palladium(0) complexes | Zinc Cyanide | Aryl/Vinyl Halides | Mild reaction conditions, broad functional group tolerance |

| Nickel(II) complexes | Potassium Cyanide | Alkyl Halides | Cost-effective alternative to palladium |

| Copper(I) salts | Sodium Cyanide | Alkyl Halides | Used in classical cyanation reactions |

This table illustrates the general application of transition metal catalysts in cyanation reactions, which could be adapted for the synthesis of this compound.

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and could potentially be applied to introduce chirality into analogs of this compound. For example, chiral phase-transfer catalysts could be employed in the cyanation of α-haloketones to achieve enantioselective synthesis.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. acs.org Research into nitrile synthesis in aqueous media or under solvent-free conditions is an active area that could be applied to the production of this compound.

Catalysis: As discussed in the previous section, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require less energy, and generate less waste compared to stoichiometric reactions. The development of highly active and recyclable catalysts for the key steps in the synthesis of this compound would be a significant advancement in its green production.

Renewable Feedstocks: While not directly applicable to the synthesis of a specific molecule like this compound without a complete redesign of the synthetic pathway, the long-term goal of green chemistry is to utilize renewable feedstocks. Research into the synthesis of key chemical building blocks from biomass could eventually provide sustainable starting materials for the production of a wide range of chemicals, including functionalized nitriles.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally benign.

Reactivity and Mechanistic Investigations of 3 Chloro 4 Oxopentanenitrile

Nucleophilic Reactivity of the Nitrile Moiety

The nitrile, or cyano, group (C≡N) in 3-Chloro-4-oxopentanenitrile possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the strong triple bond and the linear geometry of the nitrile group generally make it a weak nucleophile. The reactivity of the nitrile moiety can be enhanced in the presence of strong acids, which protonate the nitrogen atom, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by nucleophiles.

Conversely, under certain conditions, the nitrile group can participate in reactions as a nucleophile, for instance, in intramolecular cyclizations if a suitable electrophilic center is present elsewhere in the molecule. The presence of the adjacent electron-withdrawing carbonyl and chloro groups in this compound further influences the electronic properties of the nitrile, potentially modulating its nucleophilic character.

Electrophilic Characteristics of the Carbonyl Group

The carbonyl group (C=O) is a dominant feature of the reactivity of this compound. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This electrophilic nature makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.

Typical reactions involving the carbonyl group include nucleophilic additions, condensations, and reductions. For instance, it is expected to react with hydrazines to form hydrazones, which can be key intermediates in the synthesis of pyrazoles. The general mechanism for hydrazone formation is initiated by the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

Reactivity of the α-Chlorinated Carbon Center

The carbon atom alpha to the carbonyl group, which bears a chlorine atom, is another key reactive site in this compound. The chlorine atom is a good leaving group, making this carbon susceptible to nucleophilic substitution reactions. The presence of the adjacent carbonyl group activates this position, facilitating the displacement of the chloride ion by various nucleophiles. This reactivity is characteristic of α-haloketones and is fundamental to many of their applications in organic synthesis.

This α-chloro ketone moiety is particularly important in the synthesis of various heterocyclic compounds, where it serves as an electrophilic component that reacts with dinucleophilic species.

Cyclization Reactions and Heterocycle Annulation Pathways

The combination of a nitrile, a carbonyl group, and an α-chloro ketone functionality in a single molecule makes this compound a versatile precursor for the synthesis of a variety of heterocyclic systems through cyclization and annulation reactions.

Formation of Imidazo[1,2-a]pyridine (B132010) Systems

The synthesis of the imidazo[1,2-a]pyridine scaffold can be readily achieved through the reaction of an α-haloketone with a 2-aminopyridine (B139424) derivative. In the case of this compound, the α-chlorinated carbon and the carbonyl carbon are the key electrophilic centers. The reaction is initiated by the nucleophilic attack of the pyridine (B92270) nitrogen of 2-aminopyridine on the α-chlorinated carbon, leading to the displacement of the chloride ion and the formation of an N-alkylated intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The nitrile group in the side chain of the resulting product offers a handle for further functionalization.

Table 1: Illustrative Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) |

| This compound | 2-Aminopyridine | Ethanol | NaHCO₃ | 80 | 75-85 |

| This compound | 5-Methyl-2-aminopyridine | DMF | K₂CO₃ | 100 | 70-80 |

Note: The data in this table is illustrative and based on typical conditions for similar reactions, as direct experimental data for this compound was not found in the surveyed literature.

Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine Synthesis via Condensation

The 1,3-dicarbonyl-like nature of the α-chloro-ketone moiety in this compound allows for its use in the synthesis of pyrazoles. The reaction with hydrazine would proceed through initial condensation at the carbonyl group to form a hydrazone, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the α-chlorinated carbon, displacing the chloride and forming the pyrazole ring after dehydration.

Furthermore, this compound can be envisioned as a precursor for pyrazolo[1,5-a]pyrimidines. This synthesis would typically involve a pre-formed aminopyrazole reacting with a β-dicarbonyl compound or its equivalent. In this context, this compound could serve as the three-carbon electrophilic component. The reaction would likely proceed via initial reaction at the α-chlorinated carbon followed by cyclization involving the carbonyl and nitrile functionalities, although the precise mechanistic pathway could vary depending on the reaction conditions and the specific aminopyrazole used.

Table 2: Potential Reaction Pathways for Pyrazole and Pyrazolo[1,5-a]pyrimidine Synthesis

| Heterocycle | Reactant(s) | Key Reaction Steps |

| Pyrazole | This compound, Hydrazine | 1. Hydrazone formation at the carbonyl group. 2. Intramolecular nucleophilic substitution of chloride. 3. Dehydration. |

| Pyrazolo[1,5-a]pyrimidine | This compound, 3-Aminopyrazole | 1. Nucleophilic attack of aminopyrazole on the α-chlorinated carbon. 2. Intramolecular cyclization involving the carbonyl and/or nitrile group. |

Note: This table outlines plausible synthetic strategies based on established reactivity patterns.

Other [x,y]-Annulation Reactions Leading to Heterocycles

The diverse reactivity of this compound opens up possibilities for various other annulation reactions to form different heterocyclic cores. For instance, reaction with other dinucleophiles such as amidines or guanidines could lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles. The specific outcome of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed, which could be tuned to favor one reactive site over another. The presence of multiple reactive centers allows for the potential of domino or cascade reactions, leading to complex molecular architectures in a single synthetic operation.

Article Generation Incomplete: Insufficient Publicly Available Research Data on this compound

Despite a comprehensive search for scientific literature, there is a notable absence of publicly available research specifically detailing the stereoselective transformations and in-depth mechanistic studies of this compound. Consequently, the generation of a detailed and scientifically accurate article focusing solely on these aspects of the compound, as per the requested outline, cannot be fulfilled at this time.

The investigation into stereoselective transformations involving this compound did not yield specific examples of reactions where the stereochemical outcome is controlled or directed. While general principles of asymmetric synthesis and stereocontrol in reactions of structurally related γ-chloro-β-ketones and nitriles are established in organic chemistry, their direct application and documented success in the case of this compound are not reported in the accessible scientific literature. There is a lack of published data, such as enantiomeric excess (ee%) or diastereomeric ratios (dr), resulting from transformations of this specific substrate.

Similarly, a search for detailed mechanistic studies of significant reactions involving this compound returned no specific results. In-depth mechanistic investigations, which would typically include kinetic studies, computational modeling, isolation or spectroscopic observation of intermediates, and isotopic labeling experiments, have not been published for this compound. While a related compound, 3-chloro-4-oxopentyl acetate, has been mentioned in the context of continuous flow synthesis for industrial applications, the detailed mechanistic pathways of its transformations are not elaborated upon in the public domain.

The absence of specific data prevents the creation of the requested data tables and the in-depth discussion of research findings that would be necessary to meet the requirements of the outlined article structure. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy based on verifiable sources.

Therefore, the sections on "Stereoselective Transformations Involving this compound" and "Detailed Mechanistic Studies of Significant Reactions" cannot be written as specified. Further research and publication in the field are required before a comprehensive article on these specific aspects of this compound's reactivity can be produced.

Structural Diversification and Derivative Chemistry of 3 Chloro 4 Oxopentanenitrile

Synthesis of Functionalized Oxopentanenitrile Analogs

The synthesis of functionalized oxopentanenitrile analogs from 3-Chloro-4-oxopentanenitrile can be achieved through various synthetic strategies that target its key functional groups. The presence of the ketone and nitrile moieties, along with the chlorinated carbon, provides multiple sites for chemical modification.

One common approach involves the reaction of the α-carbon to the nitrile group. This position can be deprotonated with a suitable base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles. For instance, alkylation reactions with alkyl halides can introduce new carbon-carbon bonds, leading to a range of substituted oxopentanenitrile analogs.

Another key reaction is the modification of the carbonyl group. The ketone can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to yield tertiary alcohols. Furthermore, reduction of the ketone using reducing agents like sodium borohydride (B1222165) would produce the corresponding secondary alcohol, introducing a hydroxyl functionality.

The chlorine atom at the 3-position can also be a site for nucleophilic substitution, although this may require specific reaction conditions depending on the substrate and the nucleophile. Stronger nucleophiles can displace the chloride, leading to the introduction of various functional groups such as amines, azides, or thiols.

Below is a table summarizing potential synthetic routes to functionalized oxopentanenitrile analogs starting from this compound.

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

| This compound | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | 2-Alkyl-3-chloro-4-oxopentanenitrile | Alkyl group |

| This compound | Grignard reagent (R-MgBr) | 3-Chloro-4-hydroxy-4-alkylpentanenitrile | Tertiary alcohol, Alkyl group |

| This compound | Sodium borohydride (NaBH4) | 3-Chloro-4-hydroxypentanenitrile | Secondary alcohol |

| This compound | Sodium azide (B81097) (NaN3) | 3-Azido-4-oxopentanenitrile | Azide group |

| This compound | Amine (R2NH) | 3-Amino-4-oxopentanenitrile | Amino group |

Exploration of Structural Modifications and Their Impact on Reactivity

Structural modifications of this compound can significantly influence its reactivity. The electronic and steric effects of introduced substituents can alter the reactivity of the existing functional groups and can also introduce new reaction pathways.

The introduction of electron-withdrawing groups at the α-position (C2) would increase the acidity of the α-proton, facilitating its removal and subsequent reactions of the resulting carbanion. Conversely, electron-donating groups would decrease the acidity of this proton.

Modification of the ketone to an alcohol, as described in the previous section, would drastically change the reactivity profile of the molecule. The resulting hydroxy-nitrile can participate in reactions typical of alcohols, such as esterification or etherification. The presence of the hydroxyl group may also enable intramolecular cyclization reactions.

Substitution of the chlorine atom with other functional groups will also have a profound impact. For example, replacing the chlorine with a fluorine atom would likely increase the stability of the C-X bond and could influence the acidity of neighboring protons. Replacing it with a better leaving group could facilitate further substitution reactions.

The following table outlines the expected impact of various structural modifications on the reactivity of the this compound core structure.

| Modification | Position | Expected Impact on Reactivity |

| Introduction of an electron-withdrawing group | C2 | Increased acidity of the C2 proton, facilitating enolate formation. |

| Introduction of an electron-donating group | C2 | Decreased acidity of the C2 proton. |

| Reduction of the ketone to a secondary alcohol | C4 | Enables alcohol-specific reactions (e.g., esterification, etherification) and potential intramolecular cyclizations. |

| Replacement of the chlorine atom with a fluorine atom | C3 | Increased C-X bond strength, potential alteration of neighboring proton acidity. |

| Replacement of the chlorine atom with an amino group | C3 | Introduces basicity and nucleophilicity, enabling further derivatization at the amino group. |

Design and Synthesis of Advanced this compound Derivatives

The versatile reactivity of this compound allows for the design and synthesis of a variety of advanced derivatives, including heterocyclic compounds. The bifunctional nature of the molecule makes it an excellent precursor for cyclization reactions.

For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives through condensation with the ketone followed by intramolecular cyclization. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles.

Furthermore, the reaction of this compound with amidines or guanidine (B92328) could provide access to pyrimidine (B1678525) derivatives. These reactions typically involve the initial formation of an enamine or a related intermediate, followed by cyclization and aromatization.

The synthesis of pyrrole (B145914) derivatives is also conceivable through reactions that involve the formation of a 1,4-dicarbonyl-like intermediate, which can then cyclize with an amine source. This might be achieved by first reacting the α-carbon and then manipulating the existing functional groups.

A summary of potential heterocyclic derivatives synthesized from this compound is presented in the table below.

| Reagent(s) | Resulting Heterocycle | General Reaction Type |

| Hydrazine (or substituted hydrazines) | Pyrazole | Condensation and Cyclization |

| Hydroxylamine | Isoxazole | Condensation and Cyclization |

| Amidines/Guanidine | Pyrimidine | Condensation and Cyclization |

| Primary amines (under specific conditions) | Pyrrole | Annulation |

Structure-Reactivity Relationships within the this compound Family

The relationship between the structure of this compound derivatives and their reactivity is a crucial aspect of their chemistry. The electronic properties of substituents, their steric bulk, and their relative positions on the pentanenitrile backbone all play a significant role in determining the outcome of chemical reactions.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the molecule. For example, an electron-withdrawing group on an aromatic ring attached to the molecule could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The size of the substituents can also dictate the regioselectivity and stereoselectivity of reactions. Bulky groups near a reactive center can hinder the approach of a reagent, favoring reaction at a less sterically crowded site.

Positional Isomerism: The relative positions of functional groups are critical. For example, the proximity of a nucleophilic group to an electrophilic center can facilitate intramolecular reactions, leading to the formation of cyclic products. The specific substitution pattern on a heterocyclic derivative synthesized from this compound will also determine its subsequent reactivity and biological activity, if any.

Understanding these structure-reactivity relationships is essential for the rational design of new derivatives with desired chemical properties and for optimizing synthetic routes to target molecules.

| Feature | Influence on Reactivity | Example |

| Electronic Nature of Substituents | Modulates the electrophilicity/nucleophilicity of reactive centers. | An electron-withdrawing group can increase the rate of nucleophilic addition to the ketone. |

| Steric Hindrance | Affects the accessibility of reactive sites. | A bulky substituent near the ketone may favor reactions at the nitrile group. |

| Relative Position of Functional Groups | Can enable or hinder intramolecular reactions. | A hydroxyl group at C4 and a nitrile group at C1 could potentially cyclize to form a lactone under certain conditions. |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Oxopentanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 3-Chloro-4-oxopentanenitrile , a complete NMR analysis would be crucial.

Proton (¹H) NMR Analysis and Spin Systems

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of This compound , one would expect to observe distinct signals for the methyl protons (CH₃), the methine proton (CH), and the methylene (B1212753) protons (CH₂). The chemical shifts (δ) would be influenced by the adjacent electron-withdrawing groups (carbonyl, chloro, and nitrile). Furthermore, the spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, quartets), and the coupling constants (J) would provide insight into the dihedral angles between these protons.

Hypothetical ¹H NMR Data Table for this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | Data not available | Data not available | Data not available | 3H |

| CH₂ | Data not available | Data not available | Data not available | 2H |

| CH | Data not available | Data not available | Data not available | 1H |

Carbon-13 (¹³C) NMR and Quaternary Carbon Assignment

A ¹³C NMR spectrum would identify all the unique carbon environments in the molecule. For This compound , five distinct signals would be expected, corresponding to the methyl carbon, the methylene carbon, the methine carbon, the carbonyl carbon, and the nitrile carbon. The chemical shifts of these carbons would be highly informative, particularly for the quaternary carbonyl and nitrile carbons, which typically appear in characteristic regions of the spectrum.

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | Data not available |

| CH₂ | Data not available |

| CH | Data not available |

| C=O (Carbonyl) | Data not available |

| C≡N (Nitrile) | Data not available |

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, which is critical for piecing together the molecular framework.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch, the nitrile (C≡N) stretch, and the carbon-chlorine (C-Cl) stretch. The precise frequencies of these vibrations would offer clues about the electronic environment of these functional groups.

Hypothetical IR Data Table for this compound:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | Data not available |

| C≡N | Stretch | Data not available |

| C-Cl | Stretch | Data not available |

| C-H | Stretch | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be needed to confirm its exact molecular formula (C₅H₆ClNO). The mass spectrum would also display a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Analysis of the fragmentation ions would help to corroborate the proposed structure.

Hypothetical Mass Spectrometry Data for this compound:

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | Data not available |

| [M+2]⁺ | Data not available |

| Major Fragment Ions | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the carbonyl group in This compound would likely lead to a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The position of the maximum absorbance (λmax) would be influenced by the solvent used for the analysis.

Hypothetical UV-Vis Data Table for this compound:

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| n→π | Data not available | Data not available | Data not available |

| π→π | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions, can be precisely mapped.

Hypothetical Research Findings:

A hypothetical single-crystal X-ray diffraction study of this compound could reveal a monoclinic crystal system with the space group P2₁/c. The analysis would provide detailed insights into the molecular conformation in the solid state. The carbonyl and nitrile groups would likely influence the crystal packing through dipole-dipole interactions. The chlorine atom, being a significant substituent, would also play a crucial role in directing the intermolecular contacts within the crystal lattice.

Below is a hypothetical data table summarizing the crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Empirical Formula | C₅H₆ClNO |

| Formula Weight | 131.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(1) |

| b (Å) | 5.678(2) |

| c (Å) | 12.987(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 607.8(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

| Absorption Coefficient (mm⁻¹) | 0.582 |

| F(000) | 272 |

| R-factor (%) | 4.2 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and the absolute configuration of chiral compounds like this compound.

Hypothetical Research Findings:

The enantiomers of this compound would be expected to exhibit equal and opposite optical rotation. A measurement of the specific rotation of a synthesized sample would allow for the determination of its enantiomeric excess. Furthermore, Electronic Circular Dichroism (ECD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength, could be used to assign the absolute configuration of the enantiomers by comparing the experimental spectrum with that predicted from quantum chemical calculations.

The following table presents hypothetical chiroptical data for the (R)- and (S)-enantiomers of this compound.

| Technique | (R)-3-Chloro-4-oxopentanenitrile | (S)-3-Chloro-4-oxopentanenitrile |

| Specific Rotation [α]²⁰D | +25.8° (c 1.0, CHCl₃) | -25.8° (c 1.0, CHCl₃) |

| ECD λmax (nm) [Δε] | 285 (+2.1) | 285 (-2.1) |

Theoretical and Computational Studies on 3 Chloro 4 Oxopentanenitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. For 3-Chloro-4-oxopentanenitrile, DFT calculations would provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the lone pairs of the carbonyl oxygen and the chlorine atom, which are the most accessible electrons. The LUMO is likely to be the π* antibonding orbital of the carbonyl group (C=O) or the σ* antibonding orbital of the carbon-chlorine bond (C-Cl). Nucleophilic attack would therefore be predicted at the carbonyl carbon or the carbon bearing the chlorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.2 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 | Correlates with chemical reactivity and kinetic stability. |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. This map is color-coded to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Red areas indicate negative electrostatic potential, signifying electron-rich regions that are prone to attack by electrophiles. For this compound, the most intense red region would be around the carbonyl oxygen atom.

Blue areas represent positive electrostatic potential, highlighting electron-deficient regions susceptible to nucleophilic attack. These would be found around the carbonyl carbon and the carbon bonded to the chlorine atom. A region of positive potential, known as a σ-hole, may also be present on the outer side of the chlorine atom, making it a potential site for halogen bonding. researchgate.net

Green areas denote regions of neutral potential.

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites

| Atom | Site | Predicted Electrostatic Potential (kcal/mol) | Implication |

| Oxygen | Carbonyl (C=O) | -35.0 | Strongest site for electrophilic attack. |

| Nitrogen | Nitrile (C≡N) | -22.5 | Secondary site for electrophilic attack. |

| Carbon | Carbonyl (C=O) | +40.0 | Primary site for nucleophilic attack. |

| Carbon | Chiral Center (C-Cl) | +25.0 | Secondary site for nucleophilic attack. |

Computational methods can accurately predict the acidity (pKa) and basicity (pKb) of different sites within a molecule. This involves calculating the Gibbs free energy change for the deprotonation or protonation reaction, often using a combination of DFT and a continuum solvation model (like PCM or SMD) to account for solvent effects. kyushu-u.ac.jp

Acidic Sites : The most acidic protons in this compound are the α-hydrogens. The hydrogen on the carbon atom between the carbonyl and the chlorine (C3) is expected to be the most acidic due to the electron-withdrawing effects of both adjacent functional groups. The protons on the methyl group (C5) and the methylene (B1212753) group adjacent to the nitrile (C2) are also acidic.

Basic Sites : The primary basic sites are the lone pairs on the carbonyl oxygen and the nitrile nitrogen. The carbonyl oxygen is generally more basic than the nitrile nitrogen.

Table 3: Predicted Acidity and Basicity of this compound

| Site | Type | Predicted pKa/pKb | Relative Strength |

| C3-H Proton | Acidity (pKa) | ~15 | Most Acidic Proton |

| C2-H Protons | Acidity (pKa) | ~19 | Acidic |

| C5-H Protons | Acidity (pKa) | ~21 | Weakly Acidic |

| Carbonyl Oxygen | Basicity (pKb) | ~21 | Most Basic Site |

| Nitrile Nitrogen | Basicity (pKb) | ~24 | Weakly Basic |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, several reaction mechanisms could be investigated:

Nucleophilic Substitution : The displacement of the chloride ion by a nucleophile is a likely reaction. Computational studies could determine whether this proceeds via an SN1 or SN2 mechanism and calculate the associated energy barriers. up.ac.za

Enolate Chemistry : In the presence of a base, the molecule can form an enolate. The subsequent reactions of this enolate, such as alkylation or aldol-type condensations, can be modeled to predict regioselectivity and stereoselectivity.

Reactions at the Nitrile Group : The nitrile group can undergo nucleophilic addition, for instance, by Grignard reagents, leading to the formation of ketones after hydrolysis. libretexts.org The mechanism and energetics of such transformations can be elucidated computationally.

Table 4: Hypothetical Activation Energies for Key Reactions

| Reaction Type | Nucleophile/Base | Predicted Activation Energy (kcal/mol) |

| SN2 Substitution at C3 | Hydroxide (OH⁻) | 18 |

| Enolate formation at C3 | Triethylamine | 12 |

| Grignard addition to Nitrile | Methylmagnesium bromide | 22 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. nrel.gov

For this compound, MD simulations could reveal:

Conformational Preferences : Rotation around the C2-C3 and C3-C4 single bonds can lead to various conformers. MD simulations can determine the relative populations and energies of these conformers and the energy barriers for interconversion.

Solvent Interactions : By simulating the molecule in a solvent box (e.g., water), one can study the formation of the hydration shell. This would reveal how water molecules orient around the polar carbonyl and nitrile groups and how they interact with the chlorine atom.

Table 5: Hypothetical Conformational Analysis of this compound

| Dihedral Angle (C2-C3-C4-C5) | Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| ~60° | Gauche | 0.5 | 30 |

| ~180° | Anti | 0.0 | 65 |

| ~-60° | Gauche | 0.5 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science. It aims to build a statistical model that correlates the chemical structure of a series of compounds with a specific biological activity or physical property.

To perform a QSAR study on derivatives of this compound, one would first synthesize or computationally design a library of related molecules. For each derivative, a set of molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated. These descriptors are then used to build a mathematical equation that predicts the activity.

For example, a hypothetical study could explore the antibacterial activity of derivatives where the methyl group at C5 is replaced by various substituted phenyl rings.

Table 6: Hypothetical Data for a QSAR Model of this compound Derivatives

| Derivative (Substituent at C5) | logP | Dipole Moment (Debye) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| -CH₃ (Parent) | 0.8 | 3.5 | 50.0 | 48.5 |

| -Phenyl | 2.5 | 3.7 | 25.0 | 26.1 |

| -4-Chlorophenyl | 3.2 | 2.1 | 15.0 | 14.7 |

| -4-Methoxyphenyl | 2.4 | 4.5 | 30.0 | 31.2 |

This QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Crystal Structure Prediction and Intermolecular Interaction Analysis

Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule from its chemical diagram alone. ucr.edu This process is crucial in materials science and pharmaceutical development for identifying potential polymorphs (different crystal structures of the same compound) and understanding solid-state properties.

The process for this compound would begin by generating a multitude of plausible crystal packing arrangements, typically using specialized software that employs algorithms like simulated annealing or genetic algorithms. These generated structures are then ranked based on their lattice energies, which are calculated using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT).

A key part of the analysis involves examining the intermolecular interactions that stabilize the predicted crystal lattices. For this compound, several types of interactions are expected to be significant:

Dipole-Dipole Interactions: The polar carbonyl (C=O) and nitrile (C≡N) groups would lead to strong dipole-dipole interactions, significantly influencing molecular packing.

Halogen Bonding: The chlorine atom can act as a Lewis acid, forming non-covalent bonds with Lewis bases like the oxygen of the carbonyl group or the nitrogen of the nitrile group from neighboring molecules.

Tools like Hirshfeld surface analysis are employed to visualize and quantify these intermolecular contacts. nih.govresearchgate.net This analysis maps various properties onto the surface, with colors indicating the nature and intensity of close contacts between molecules. The analysis of one of the low-energy predicted structures for this compound could yield the following hypothetical parameters.

Table 1: Hypothetical Predicted Crystal Structure Parameters for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 7.89 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 662.4 |

| Calculated Density (g/cm³) | 1.47 |

| Predicted Lattice Energy (kJ/mol) | -75.2 |

Note: The data in this table is illustrative of typical results from a CSP study and is not based on published experimental data for this compound.

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)

Computational quantum chemistry methods, particularly DFT, are highly effective for simulating the spectroscopic properties of molecules. These simulations provide a theoretical spectrum that can be used to interpret and assign experimental data.

Infrared (IR) Spectroscopy Simulation: To simulate the IR spectrum of this compound, its molecular geometry would first be optimized at a selected level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). researchgate.netnih.gov Following optimization, a vibrational frequency calculation is performed. This calculation yields the harmonic frequencies of the normal modes of vibration, which correspond to the absorption bands in the IR spectrum. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net The primary vibrational modes for this molecule would include C=O stretching, C≡N stretching, C-Cl stretching, and various C-H bending modes.

Table 2: Illustrative Simulated IR Vibrational Modes for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| C-H Stretch (CH₃) | 2985 | Medium |

| C-H Stretch (CH₂) | 2940 | Medium |

| C≡N Stretch | 2255 | Medium |

| C=O Stretch | 1725 | Strong |

| CH₂ Bend (Scissoring) | 1450 | Medium |

| CH₃ Bend (Asymmetric) | 1420 | Medium |

| C-C Stretch | 1170 | Weak |

| C-Cl Stretch | 710 | Strong |

Note: This data is representative of a typical DFT frequency calculation and is not from a published study on this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. bohrium.com Using the optimized molecular geometry, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. aps.org The isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This would provide theoretical ¹H and ¹³C NMR spectra.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CN) | 116.5 |

| C2 (CH₂) | 35.8 |

| C3 (CHCl) | 60.1 |

| C4 (C=O) | 201.3 |

| C5 (CH₃) | 28.9 |

| Proton Group | Predicted ¹H Chemical Shift (ppm) |

| H on C2 (CH₂) | 3.15 |

| H on C3 (CHCl) | 4.60 |

| H on C5 (CH₃) | 2.35 |

Note: Chemical shifts are illustrative, calculated relative to a theoretical TMS standard, and are not based on published experimental data.

These computational approaches provide a deep, atom-level understanding of the structural and spectroscopic properties of this compound, guiding experimental investigation and characterization.

Applications of 3 Chloro 4 Oxopentanenitrile in Specialized Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

While specific examples detailing the use of 3-Chloro-4-oxopentanenitrile as a precursor in the total synthesis of complex natural products or other intricate organic molecules are not readily found in the literature, its structure is amenable to a range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ketone functionality allows for nucleophilic additions, reductions, and alpha-functionalization. The chlorine atom, situated alpha to the ketone, is a good leaving group, making this position susceptible to nucleophilic substitution, which is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. These latent functionalities make it a plausible, though not widely cited, starting material for generating molecular complexity.

Utility in the Formation of Advanced Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires bifunctional or polyfunctional molecules that can undergo selective transformations. Although direct evidence of this compound's use in the synthesis of specific active pharmaceutical ingredients (APIs) is scarce, its chemical nature suggests potential applications in this field.

Development of Enzyme Inhibitors and Modulators

The alpha-chloro ketone moiety is a known feature in certain classes of enzyme inhibitors. This functional group can act as an electrophile, reacting with nucleophilic residues in the active site of an enzyme to form a covalent bond, leading to irreversible inhibition. While no specific enzyme targets for this compound have been identified in the literature, its structural motif is of interest in the design of potential inhibitors for various enzyme classes, such as proteases or dehydrogenases.

Synthesis of Biologically Relevant Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups within this compound make it a potential precursor for the synthesis of various heterocyclic systems. For instance, β-ketonitriles are known to be valuable starting materials for the synthesis of pyrimidines, a class of heterocycles with a broad range of biological activities. mdpi.comorganic-chemistry.orgwikipedia.orgbu.edu.eg The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with an amidine or a related species. wikipedia.orgbu.edu.eg The 4-oxopentanenitrile (B1606563) portion of the molecule provides the necessary carbon backbone that could, in principle, cyclize with an appropriate nitrogen-containing reagent to form a pyrimidine (B1678525) ring.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product |

|---|---|

| Amidines | Substituted Pyrimidines |

| Hydrazines | Substituted Pyridazines or Pyrazoles |

| Hydroxylamine (B1172632) | Substituted Isoxazoles |

Application in Agrochemical Synthesis

Information regarding the specific application of this compound in the synthesis of agrochemicals is not found in the reviewed literature. However, many modern pesticides and herbicides contain heterocyclic cores, and as discussed, this compound could potentially serve as a precursor to such structures.

Contributions to Material Science and Polymer Chemistry

There is no readily available information to suggest that this compound has been utilized in material science or polymer chemistry. The multifunctionality of the molecule could theoretically be exploited for the synthesis of specialized monomers or cross-linking agents, but such applications have not been reported.

Fine Chemical Synthesis Utilizing this compound

As a functionalized organic molecule, this compound falls into the category of fine chemicals. sigmaaldrich.com Its utility in this sector would be as a building block for the synthesis of other, more complex, low-volume, high-value chemicals. However, specific, large-scale, or widely recognized applications in fine chemical synthesis are not documented.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of racemic 3-Chloro-4-oxopentanenitrile is established, the development of asymmetric methodologies to access specific stereoisomers remains a significant and largely unexplored frontier. Future research is expected to focus on several key areas to address this challenge.

One promising avenue is the use of chiral auxiliaries . These are stereogenic groups that can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective chlorination or acylation step to introduce the key functionalities with a high degree of stereocontrol.

Another area of intense interest is the development of enantioselective catalytic processes . This approach avoids the need for stoichiometric chiral auxiliaries, offering a more atom-economical and efficient route to chiral molecules. Future investigations may explore the use of chiral metal complexes or organocatalysts to catalyze the enantioselective α-chlorination of a β-ketonitrile precursor or the asymmetric acylation of a chlorinated nitrile. The development of such catalytic systems would represent a significant advancement in the field.

Furthermore, biocatalysis , utilizing enzymes to perform stereoselective transformations, presents an attractive and environmentally friendly alternative. Researchers may explore the use of halohydrin dehalogenases or other engineered enzymes to catalyze the enantioselective synthesis of this compound or its precursors.

The successful development of these asymmetric synthetic methodologies will be crucial for unlocking the full potential of this compound in applications where specific stereoisomers are required, such as in the development of new pharmaceuticals and chiral materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards more continuous and automated processes. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The integration of this compound synthesis into flow chemistry platforms is a logical and promising future direction.

A key indicator of this potential is the successful implementation of a fully continuous flow synthesis for a structurally related compound, 3-Chloro-4-oxopentyl acetate. This precedent strongly suggests that the synthesis of this compound, which shares a similar reactive core, is also amenable to this technology. A continuous flow process for this compound could involve the precise mixing of reagents in microreactors, rapid heating or cooling to control reaction kinetics, and in-line purification steps, leading to a more efficient and streamlined manufacturing process.

Beyond simple continuous synthesis, the future lies in the integration with automated synthesis platforms . These systems, often driven by machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of novel derivatives of this compound. By combining flow chemistry with automated liquid handling and real-time analytical techniques, researchers can explore a vast chemical space around the this compound scaffold with unprecedented speed and efficiency. This will not only improve the synthesis of the parent compound but also facilitate the rapid generation of libraries of analogues for biological screening and materials testing.

Exploration of Novel Catalytic and Enabling Technologies

The development of novel catalytic systems and enabling technologies is paramount to advancing the synthesis and application of this compound in a more efficient and sustainable manner. Future research in this area is likely to focus on several key themes that are currently at the forefront of organic chemistry.

One major trend is the move towards greener and more sustainable catalysis . This includes the exploration of earth-abundant metal catalysts, such as those based on copper or iron, as alternatives to precious metal catalysts. For the synthesis of this compound, this could involve the development of copper-catalyzed methods for the key carbon-carbon bond formation or for the introduction of the chloro-substituent. Additionally, the use of aerobic oxidation conditions, where molecular oxygen from the air is used as the terminal oxidant, is a highly attractive goal for making the synthesis more environmentally benign.

Another area of significant potential is the application of photocatalysis . The use of light to drive chemical reactions can enable transformations that are difficult to achieve with traditional thermal methods. Future research may explore photocatalytic approaches for the chlorination of a suitable precursor or for the functionalization of the this compound backbone, opening up new avenues for the synthesis of novel derivatives.

Furthermore, the development of novel base-catalyzed methodologies for the synthesis of β-ketonitriles is an active area of research. While traditional methods often rely on strong and stoichiometric bases, the exploration of milder and catalytic basic systems could lead to more efficient and selective syntheses of this compound. For instance, the use of solid-supported bases or phase-transfer catalysis could simplify product isolation and catalyst recycling.

The convergence of these novel catalytic approaches with other enabling technologies, such as flow chemistry and microwave-assisted synthesis, will undoubtedly lead to more powerful and versatile methods for the preparation and derivatization of this compound.

Advanced In Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms is crucial for the optimization and control of chemical processes. The application of advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT) or operando spectroscopy , is set to revolutionize how the synthesis and subsequent reactions of this compound are studied. These methods allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of complex reaction kinetics.

Future research will likely see the increased application of techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy to monitor the formation of this compound in real-time. By tracking the vibrational modes of the reactants, intermediates, and products, researchers can gain valuable insights into the reaction mechanism and identify potential bottlenecks or side reactions. This information is invaluable for optimizing reaction conditions to maximize yield and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ reaction monitoring. With the advent of benchtop NMR spectrometers and flow-through NMR cells, it is becoming increasingly feasible to follow the course of reactions in real-time, providing detailed structural information about all species present in the reaction mixture. This can be particularly useful for identifying and characterizing unexpected intermediates or byproducts.

The data generated from these in situ spectroscopic techniques can be used to develop detailed kinetic models of the reaction, which can then be used to predict the outcome of the reaction under different conditions and to design more robust and efficient synthetic processes. The integration of these analytical tools with automated synthesis platforms will create a powerful feedback loop for the rapid optimization of reactions involving this compound.

Expanding the Scope of Applications in Emerging Fields

The unique combination of a nitrile, a ketone, and a chloro-substituent in this compound makes it a highly versatile building block with significant potential for applications in a variety of emerging fields. While its current applications are not extensively documented, its structural motifs suggest several promising future research directions.

In medicinal chemistry , the presence of the chloro-substituent is particularly noteworthy, as a significant number of FDA-approved drugs contain chlorine atoms, which can enhance biological activity and modulate pharmacokinetic properties. The β-ketonitrile moiety is also a well-established pharmacophore and a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Therefore, this compound is a prime candidate for use as a starting material in the synthesis of novel, chloro-substituted heterocycles with potential applications as anticancer, anti-inflammatory, or antimicrobial agents. Future research will likely focus on the development of synthetic routes to new classes of bioactive molecules derived from this versatile building block.

In materials science , functionalized nitriles are known to be useful as monomers or intermediates in the synthesis of advanced polymers and materials with unique properties. The presence of multiple reactive sites in this compound opens up possibilities for its use in the creation of novel polymers with tailored thermal, optical, or electronic properties. For example, it could be explored as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

In the field of agrochemicals , halogenated compounds play a crucial role in the development of new pesticides and herbicides. The structural features of this compound make it an attractive scaffold for the synthesis of new agrochemicals. Future research could explore the derivatization of this compound to create novel molecules with potent and selective activity against agricultural pests and weeds.

Eco-Friendly and Sustainable Approaches in this compound Research

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally friendly synthetic methods.

A key focus will be on the development of greener synthetic routes that minimize waste and avoid the use of hazardous reagents. This could involve the use of more benign solvents, such as water or bio-derived solvents, and the replacement of toxic reagents with safer alternatives. For example, the development of catalytic methods that use molecular oxygen as the oxidant, as mentioned previously, would be a significant step towards a greener synthesis.

Atom economy will also be a major consideration. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. The development of catalytic and one-pot reactions will be crucial in this regard, as they can reduce the number of synthetic steps and minimize the formation of byproducts.

Furthermore, the exploration of renewable feedstocks as starting materials for the synthesis of this compound is a long-term goal for sustainable chemistry. While currently derived from petrochemical sources, future research may investigate pathways to synthesize this compound or its precursors from biomass or other renewable resources.

The integration of these eco-friendly approaches with other advanced technologies, such as flow chemistry and in-line purification, will be essential for developing truly sustainable processes for the production and utilization of this compound.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Chloro-4-oxopentanenitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Synthesize via Claisen condensation of ethyl acetoacetate with chloroacetonitrile under basic conditions (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation. Alternative routes include chlorination of 4-oxopentanenitrile using reagents like phosphorus pentachloride (PCl₅) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 3 : Confirm structure via -NMR (δ ~2.5–3.5 ppm for ketone protons, δ ~4.0 ppm for nitrile-adjacent CH₂) and IR (C≡N stretch at ~2240 cm⁻¹, C=O at ~1710 cm⁻¹) .

Q. What analytical techniques are recommended for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : Use -NMR to distinguish between carbonyl (C=O, δ ~200–210 ppm) and nitrile (C≡N, δ ~115–120 ppm) groups.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and fragmentation patterns (e.g., loss of Cl or CO groups).

- Chromatography : GC-MS for volatile derivatives or HPLC with UV detection at 254 nm for non-volatile samples .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritancy (similar to chlorophenols) .

- Store at 2–8°C in airtight, amber glass containers to prevent degradation.

- Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

- Approach :

- Competing Pathways : Over-chlorination may occur if excess PCl₅ is used, leading to di- or tri-chlorinated byproducts. Monitor via TLC and LC-MS .

- Kinetic Studies : Vary reaction temperature (e.g., 0°C vs. room temperature) to isolate intermediates. Use DFT calculations to model transition states and identify rate-limiting steps .

Q. How do solvent polarity and catalyst choice influence the stereoelectronic properties of this compound?

- Experimental Design :

- Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Measure dipole moments via computational tools (Gaussian 09) to correlate with reaction efficiency.

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for electrophilic activation of the carbonyl group. Use -NMR titration to assess catalyst-substrate binding .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Resolution Strategy :

- Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments.

- Collaborative Studies : Replicate experiments using independent labs’ protocols and share raw data via platforms like ChemSpider .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。